delta12-PGJ2

説明

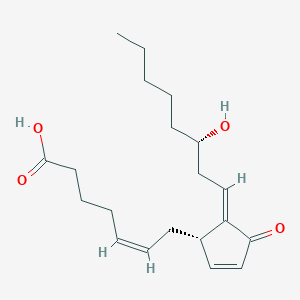

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319130 | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87893-54-7, 102839-03-2 | |

| Record name | Δ12-PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

In Vivo Detection and Excretion

Presence in Biological Fluids (e.g., Human Urine)

Δ12-PGJ2 has been identified and measured in normal human urine. caymanchem.comlipidmaps.org This finding confirms that it is a naturally formed metabolite in the human body. nih.gov The development of sensitive and specific assays, such as solid-phase enzyme immunoassays, has enabled the quantification of this prostaglandin (B15479496) in urine samples. nih.gov

The excretion rates of Δ12-PGJ2 in urine have been reported, with some studies indicating a 24-hour excretion of 50-150 ng in healthy individuals. caymanchem.comlipidmaps.org Further research has provided more specific values, with one study reporting an average of 151.5 ± 20.0 ng/24 h for men and 65.6 ± 5.4 ng/24 h for women. nih.gov The presence of Δ12-PGJ2 in urine is not believed to be an artifact of PGD2 decomposition during sample storage or processing. nih.gov

| Biological Fluid | Detected Compound | Reported Concentration/Excretion Rate | Reference |

| Human Urine | Delta-12-Prostaglandin J2 | 50-150 ng/24 hours | caymanchem.comlipidmaps.org |

| Human Urine (Male) | Delta-12-Prostaglandin J2 | 151.5 ± 20.0 ng/24 hours | nih.gov |

| Human Urine (Female) | Delta-12-Prostaglandin J2 | 65.6 ± 5.4 ng/24 hours | nih.gov |

Molecular Mechanisms of Action and Cellular Signaling

Receptor-Dependent Mechanisms

Δ12-PGJ2 interacts with specific cell surface and nuclear receptors to initiate signaling cascades that modulate cellular function. These interactions are key to its role in various physiological and pathological processes.

The relationship between Δ12-PGJ2 and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is primarily defined by its role as a metabolic precursor to the more extensively studied compound, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). semanticscholar.orgfrontiersin.org 15d-PGJ2 is recognized as a potent, high-affinity endogenous ligand for PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor regulating gene expression in processes like adipogenesis and inflammation. researchgate.netnih.govahajournals.org

While 15d-PGJ2 is a well-established PPARγ agonist that modulates the transcription of various target genes, direct evidence detailing specific gene regulation by Δ12-PGJ2 itself through PPARγ is not extensively documented. researchgate.netahajournals.org It is known that Δ12-PGJ2 can be transported into cells and accumulate in the nucleus, a prerequisite for interacting with nuclear receptors like PPARγ. ahajournals.org The primary mechanism through which this pathway is influenced involves the conversion of Δ12-PGJ2 to 15d-PGJ2. semanticscholar.org Once formed, 15d-PGJ2 binds to PPARγ, leading to the inhibition of pro-inflammatory genes. atsjournals.org

The biological responses attributed to PPARγ activation in this metabolic cascade are primarily linked to the actions of 15d-PGJ2. These responses include anti-inflammatory effects and the promotion of adipocyte differentiation. researchgate.net For instance, the activation of PPARγ by its ligands can suppress the production of inflammatory cytokines. atsjournals.org Although Δ12-PGJ2 is a crucial intermediate in the synthesis of the active ligand 15d-PGJ2, its own direct contribution to these PPARγ-mediated biological outcomes is less clearly defined. semanticscholar.orgfrontiersin.org

In contrast to its indirect role in PPARγ signaling, Δ12-PGJ2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. researchgate.net CRTH2 is a G-protein-coupled receptor that plays a significant role in allergic inflammation by mediating the chemotaxis of key immune cells. researchgate.netgenecards.org Δ12-PGJ2 binds to the CRTH2 receptor with high potency, comparable to that of PGD2. researchgate.net

Activation of the CRTH2 receptor by Δ12-PGJ2 directly modulates the function of specific immune cells, particularly eosinophils and T helper 2 (Th2) lymphocytes. researchgate.net This interaction triggers several key cellular events that contribute to inflammatory responses.

Eosinophil Activation: Δ12-PGJ2 is a highly effective chemoattractant for human eosinophils and induces their activation, as measured by shape change and respiratory burst. researchgate.net It also primes eosinophils, enhancing their chemotactic response to other chemoattractants like eotaxin. frontiersin.org

Th2 Lymphocyte Activation: In Th2 lymphocytes, Δ12-PGJ2 induces calcium mobilization with high potency, indicating cellular activation. researchgate.net The activation of CRTH2 on Th2 cells is a key event in promoting type 2 immune responses. genecards.org

Leukocyte Infiltration: By activating eosinophils and Th2 cells, Δ12-PGJ2 can influence the pattern of leukocyte infiltration at sites of allergic inflammation. researchgate.net It has also been shown to mobilize mature eosinophils from the bone marrow. frontiersin.org

Table 1: Research Findings on CRTH2-Mediated Effects of Δ12-Prostaglandin J2

| Cellular Effect | Target Cell(s) | Observed Response | Reference(s) |

|---|---|---|---|

| Receptor Binding | CHO cells expressing human CRTH2 | Potent and selective agonism (pKi of 7.63) | researchgate.net |

| Calcium Mobilization | Th2 Lymphocytes, CHO-CRTH2 cells | Induced with high potency, similar to PGD2 | researchgate.net |

| Chemotaxis | Human Eosinophils | Potent chemoattractant | researchgate.netfrontiersin.org |

| Eosinophil Priming | Human Eosinophils | Enhanced chemotactic response to eotaxin | frontiersin.org |

| Eosinophil Mobilization | Guinea Pig Bone Marrow | Mobilized mature eosinophils | frontiersin.org |

Biological Activities and Physiological Roles

Anti-inflammatory Effects

Delta-12-Prostaglandin J2 and its derivatives are recognized as potent anti-inflammatory agents. Their mechanisms of action are multifaceted, primarily involving the suppression of pro-inflammatory signaling pathways and the modulation of immune cell responses.

Research has extensively demonstrated the ability of 15d-PGJ2 to inhibit the production of a range of pro-inflammatory cytokines. These signaling molecules are key drivers of the inflammatory response. Studies have shown that 15d-PGJ2 can reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) frontiersin.orgnih.gov. This inhibition is crucial in dampening the inflammatory cascade.

Furthermore, the inhibitory effects of 15d-PGJ2 extend to cytokines involved in allergic inflammation and autoimmune responses. In murine models of asthma, 15d-PGJ2 treatment led to a significant reduction in the production of Interleukin-5 (IL-5) and Interleukin-13 (IL-13) in lung tissue nih.gov. Additionally, in the context of gouty arthritis, 15d-PGJ2 has been shown to decrease the release of Interleukin-17 (IL-17) nih.gov.

The table below summarizes the inhibitory effects of 15d-PGJ2 on various pro-inflammatory cytokines.

| Cytokine | Finding |

| TNF-α | 15d-PGJ2 reduces levels of TNF-α. frontiersin.orgnih.gov |

| IL-6 | 15d-PGJ2 inhibits the production of IL-6. frontiersin.orgnih.govnih.govfrontiersin.org |

| IL-8 | 15d-PGJ2 suppresses the expression of IL-8. nih.govnih.gov |

| IL-5 | 15d-PGJ2 inhibits the production of IL-5 in lung tissue. nih.gov |

| IL-13 | 15d-PGJ2 decreases the production of IL-13 in lung tissue. nih.gov |

| IL-17 | 15d-PGJ2 reduces the release of IL-17. nih.govnih.gov |

A key aspect of the anti-inflammatory activity of Δ12-PGJ2 and its metabolites is the repression of genes that encode for pro-inflammatory enzymes. Notably, 15d-PGJ2 has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) frontiersin.orgpnas.org. These enzymes are responsible for the production of nitric oxide and prostaglandins (B1171923), respectively, which are potent mediators of inflammation. The suppression of iNOS and COX-2 expression by 15d-PGJ2 contributes significantly to its anti-inflammatory profile by reducing the synthesis of these inflammatory molecules pnas.org.

Beyond simply suppressing inflammation, prostaglandins of the J2 series are actively involved in the resolution of the inflammatory response. The production of these cyclopentenone prostaglandins often occurs in the later stages of acute inflammation, where they help to switch off the inflammatory process and promote the return to tissue homeostasis frontiersin.org. 15d-PGJ2 is considered a key mediator in this resolution phase, and its presence has been detected in vivo during the resolution of inflammatory events pnas.orgnih.gov. By inhibiting pro-inflammatory signals and modulating immune cell trafficking, 15d-PGJ2 facilitates the timely and effective termination of inflammation frontiersin.org.

Anticancer and Anti-proliferative Effects

In addition to its anti-inflammatory properties, Δ12-PGJ2 has demonstrated significant anticancer and anti-proliferative activities across a range of cancer cell types. These effects are largely attributed to its ability to induce programmed cell death, or apoptosis, in malignant cells.

Δ12-PGJ2 and its derivative 15d-PGJ2 have been shown to be potent inducers of apoptosis in various cancer cell lines. This pro-apoptotic activity is a key mechanism underlying its anticancer effects nih.gove-century.usmdpi.com. For instance, Δ12-PGJ2 has been found to be cytotoxic to multiple malignant cell lines, including those of melanoma, ovarian, prostate, colon, pancreas, small cell lung cancer, and breast cancer nih.gov.

The induction of apoptosis by 15d-PGJ2 involves multiple cellular pathways. In human malignant B cells, 15d-PGJ2-induced apoptosis is associated with the activation of caspase-8 and caspase-9 nih.gov. In osteoblastic cells, the apoptotic pathway involves the generation of reactive oxygen species (ROS) and the activation of JNK, leading to mitochondrial-mediated cell death nih.gov. Furthermore, in non-small-cell lung cancer cell lines, the combination of 15d-PGJ2 with the chemotherapeutic agent docetaxel (B913) resulted in a significant increase in apoptosis, which was associated with the inhibition of Bcl2 and cyclin D1 expression and the overexpression of caspase and p53 pathway genes nih.gov.

The table below highlights some of the cancer cell types in which Δ12-PGJ2 or its derivatives have been shown to induce apoptosis.

| Cancer Type | Research Finding |

| Malignant B cells | 15d-PGJ2 induces apoptosis through caspase-8 and caspase-9 activation. nih.gov |

| Osteosarcoma | 15d-PGJ2 induces apoptosis via a JNK-mediated mitochondrial pathway. nih.gov |

| Non-small-cell lung cancer | 15d-PGJ2 enhances docetaxel-induced apoptosis. nih.gov |

| Triple-negative breast cancer | 15d-PGJ2 induces apoptosis in cells with constitutively activated STAT3. jcpjournal.org |

| Various Malignancies | Δ12-PGJ2 is cytotoxic to melanoma, ovarian, prostate, colon, pancreas, and small cell lung cancer cells. nih.gov |

Anticancer and Anti-proliferative Effects

Inhibition of Tumor Cell Growth and Proliferation

Δ12-PGJ2 and other cyclopentenone prostaglandins are potent inhibitors of cell growth across a variety of cultured cell lines. nih.gov This anti-proliferative activity is a key component of their potential as antineoplastic agents.

The cytotoxic effects of Δ12-PGJ2 have been demonstrated in a wide range of human malignant cell lines. Research has shown its efficacy against melanoma, ovarian, prostate, colon, pancreas, small cell lung cancer, and breast cancer cells. nih.gov The half-maximal inhibitory concentrations (IC50) for Δ12-PGJ2 in these cell lines were found to range from 0.70 µM in small cell lung cancer to 3.30 µM in a cisplatin-resistant melanoma line, highlighting its broad-spectrum activity. nih.gov Furthermore, related prostaglandins have shown growth inhibitory effects on oral squamous cell carcinoma. nih.gov

| Malignancy Type | Observed Effect | IC50 Range (µM) |

|---|---|---|

| Small Cell Lung Cancer | Cytotoxic | 0.70 |

| Cisplatin-Resistant Melanoma | Cytotoxic | 3.30 |

| Melanoma | Cytotoxic | Data not specified |

| Ovarian Cancer | Cytotoxic | Data not specified |

| Prostate Cancer | Cytotoxic | Data not specified |

| Colon Cancer | Cytotoxic | Data not specified |

| Pancreas Cancer | Cytotoxic | Data not specified |

| Breast Cancer | Cytotoxic | Data not specified |

| Oral Squamous Carcinoma | Growth Inhibitory | Data not specified |

Synergistic Cytotoxicity with Chemotherapeutic Agents and Ionizing Radiation

A significant finding in the study of Δ12-PGJ2 is its ability to work in concert with conventional cancer therapies. It has been shown to exhibit synergistic cytotoxicity with the chemotherapeutic agent cisplatin (B142131) and with ionizing radiation. nih.gov This synergistic effect suggests that Δ12-PGJ2 could potentially be used to enhance the efficacy of existing cancer treatments, possibly allowing for lower doses of chemotherapy or radiation and reducing associated side effects.

Cell Cycle Arrest (e.g., G1 Phase)

In addition to inducing apoptosis, Δ12-PGJ2 can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies have shown that long-term exposure of cells to Δ12-PGJ2 causes them to arrest in the G1 phase of the cell cycle. nih.gov This G1 arrest was observed in human neuroblastoma cells, with the peak effect occurring at 24 hours and continuing for up to 72 hours. nih.gov This mechanism prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and proliferation. The induction of G1 arrest is a cell cycle-specific mechanism of action for the growth inhibition caused by Δ12-PGJ2. nih.gov

Metabolic Regulation and Cell Differentiation

Delta-12-Prostaglandin J2 (Δ12-PGJ2), a metabolite of Prostaglandin (B15479496) D2 (PGD2), is recognized for its participation in metabolic processes and the differentiation of cells, particularly in the context of fat cell formation.

Adipogenesis Stimulation

Prostaglandins of the J2 series are considered pro-adipogenic. mdpi.com While its derivative, 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2), is a well-established potent stimulator of adipogenesis, Δ12-PGJ2 also contributes to this process, albeit with less potency. lipidmaps.org Adipogenesis is the process through which precursor cells differentiate into mature adipocytes, or fat cells, a critical component of energy homeostasis. researchgate.net The peroxisome proliferator-activated receptor γ (PPARγ) is a key transcription factor that governs this differentiation process. researchgate.netmdpi.com Δ12-PGJ2 is a known agonist of PPARγ, indicating its role as an upstream regulator in the cascade of gene expression that leads to adipocyte differentiation. researchgate.net

In studies comparing the effects of various PGD2 metabolites on lipogenesis in C3H10T1/2 cells, 15d-PGJ2 was found to be more potent than Δ12-PGJ2. lipidmaps.org This suggests a hierarchical potency among the J2 series of prostaglandins in promoting the formation of fat cells.

Insulin (B600854) Sensitivity Enhancement

The regulation of adiponectin secretion and insulin sensitivity in adipocytes may be influenced by the activity of L-PGDS (lipocalin-type prostaglandin D synthase), which leads to the production of PGD2 and its subsequent metabolite, Δ12-PGJ2. researchgate.net As a known agonist for PPARγ, Δ12-PGJ2's activity could be an upstream regulatory factor for adiponectin secretion, which is a key hormone in regulating glucose levels and improving insulin sensitivity. researchgate.net

Lipid and Carbohydrate Metabolism Regulation

Table 1: Research Findings on Metabolic Regulation and Cell Differentiation of Δ12-Prostaglandin J2

| Area of Study | Key Finding | Model System/Context | Citation |

|---|---|---|---|

| Adipogenesis | Identified as a pro-adipogenic prostaglandin. | General Classification | mdpi.com |

| Adipogenesis | Less potent than its metabolite 15d-PGJ2 in stimulating lipogenesis. | C3H10T1/2 cells | lipidmaps.org |

| Adipogenesis | Acts as an agonist of PPARγ, an important transcription factor for adipogenesis. | Adipocytes | researchgate.net |

| Endogenous PG Synthesis | Had almost no inhibitory effect on the inducible synthesis of PGs that suppress adipogenesis. | Cultured Preadipocytes | nih.gov |

Immunomodulatory Effects

Delta-12-Prostaglandin J2 exerts significant influence on the immune system, particularly in the mobilization and activity of eosinophils and in the inflammatory responses within gestational tissues.

Eosinophil Mobilization and Chemotaxis Priming

Δ12-PGJ2, the major plasma metabolite of PGD2, plays a crucial role in the dynamics of eosinophils, a type of white blood cell involved in allergic inflammation. nih.govcapes.gov.br Research has demonstrated that Δ12-PGJ2 is a highly effective chemoattractant for human eosinophils. nih.gov It also induces a respiratory burst in these cells with an efficacy comparable to PGD2 and 15d-PGJ2. nih.gov

A key function of Δ12-PGJ2 is its ability to prime eosinophils, enhancing their chemotactic response to other stimuli. nih.gov Specifically, pretreatment of eosinophils with Δ12-PGJ2 markedly increases their migration towards eotaxin. nih.gov In this priming capacity, Δ12-PGJ2 was found to be more effective than PGD2. nih.gov This facilitation of eosinophil migration towards eotaxin by Δ12-PGJ2 was not affected by inhibitors of several key intracellular signaling pathways, including PI3K, MEK, or p38 MAPK. nih.gov

Furthermore, studies utilizing calcium flux desensitization suggest that Δ12-PGJ2 signals through the same receptor as PGD2, which is the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.gov Beyond its chemotactic and priming effects, Δ12-PGJ2 has been shown to mobilize mature eosinophils from the bone marrow in an isolated perfused guinea pig hind limb model. nih.gov Given its presence in systemic circulation, it is conceivable that Δ12-PGJ2 is involved in the release of eosinophils from the bone marrow and their subsequent recruitment to sites of inflammation. nih.gov

Table 2: Research Findings on the Immunomodulatory Effects of Δ12-Prostaglandin J2

| Effect | Specific Finding | Cell/Model System | Mechanism/Receptor | Citation |

|---|---|---|---|---|

| Eosinophil Chemotaxis | Acts as a highly effective chemoattractant. | Human Eosinophils | CRTH2 | nih.gov |

| Eosinophil Priming | Markedly enhances chemotactic response to eotaxin; more effective than PGD2. | Human Eosinophils | Independent of PI3K, MEK, p38 MAPK pathways | nih.gov |

| Eosinophil Mobilization | Causes mobilization of mature eosinophils from the bone marrow. | Guinea Pig Isolated Perfused Hind Limb | - | nih.gov |

| Respiratory Burst | Induces respiratory burst with efficacy similar to PGD2 and 15d-PGJ2. | Human Eosinophils | - | nih.gov |

Modulation of Pro-labor and Pro-inflammatory Responses in Gestational Tissues

Term labor is recognized as an inflammatory process involving the production of pro-inflammatory cytokines and pro-labor mediators like COX-2 and prostaglandins in gestational tissues such as the myometrium, cervix, and fetal membranes. nih.gov The transcription factors NF-κB and AP-1 are key regulators of these mediators. nih.gov

While extensive research has been conducted on the role of 15d-PGJ2 in modulating these responses in human gestational tissues, there is a lack of direct studies specifically investigating the effects of Δ12-Prostaglandin J2. Studies on 15d-PGJ2 have shown that it can inhibit IL-1β-induced activation of NF-κB and AP-1, as well as the expression of several pro-inflammatory cytokines and COX-2 in myometrial cells. nih.govfrontiersin.orgnih.gov However, in vaginal and amnion epithelial cells, 15d-PGJ2 displayed different effects, leading to the activation of AP-1 and increased production of PGE2. nih.govnih.gov These cell-type-specific differential effects of 15d-PGJ2 highlight the complexity of prostaglandin signaling in the context of labor. nih.govnih.gov Due to the close metabolic relationship, it is plausible that Δ12-PGJ2 also has a role in these intricate signaling pathways, but further research is required to elucidate its specific contributions and mechanisms of action in pro-labor and pro-inflammatory responses within gestational tissues.

Neuroprotective Properties

The role of delta-12-Prostaglandin J2 (Δ12-PGJ2) in the nervous system is complex, with research pointing towards potential neurotoxic effects rather than purely neuroprotective ones. As part of the J2 series of prostaglandins, Δ12-PGJ2 has been identified as a potentially neurotoxic compound within the Prostaglandin D2 degradation pathway mdpi.com. These cyclopentenone prostaglandins are characterized by a reactive cyclopentenone ring that can interact with cellular proteins nih.gov. This reactivity is central to their biological effects, which may contribute to the pathogenesis of neurological diseases nih.gov.

One identified mechanism of potential neurotoxicity involves the interaction of Δ12-PGJ2 with ubiquitin C-terminal hydrolase L1 (Uch-L1), a crucial protein in the brain responsible for clearing misfolded proteins mdpi.com. The reaction occurs via the α,β-unsaturated carbonyl center on the prostaglandin's ring structure, which can lead to the denaturation, aggregation, and loss of function of the Uch-L1 enzyme mdpi.com. Such interactions highlight the compound's intricate and potentially detrimental role in neuronal health.

Induction of Heme Oxygenase-1 (HO-1)

A significant biological activity of delta-12-Prostaglandin J2 is the induction of Heme Oxygenase-1 (HO-1) hmdb.ca. Research has demonstrated that Δ12-PGJ2 stimulates the synthesis of this enzyme in various cell types, including porcine aortic endothelial cells physiology.org. HO-1 is a key enzyme in heme catabolism, breaking it down into biliverdin (B22007), iron, and carbon monoxide hmdb.ca. The induction of HO-1 is a recognized cellular stress response, and it is activated by a variety of stimuli, including certain prostaglandins hmdb.caphysiology.org.

Mitigation of Oxidative Stress

The induction of Heme Oxygenase-1 by delta-12-Prostaglandin J2 is a mechanism that contributes to the mitigation of oxidative stress. HO-1 itself is an enzyme with potent antioxidant properties nih.gov. The products of the reaction it catalyzes, particularly biliverdin (which is subsequently converted to bilirubin), are effective scavengers of reactive oxygen species. By stimulating the expression of this protective enzyme, Δ12-PGJ2 helps to regulate the cellular redox state and defend against oxidative damage nih.govresearchgate.net.

Antiviral Activity

Delta-12-Prostaglandin J2 has demonstrated potent antiviral activity, particularly against influenza A virus and Sendai virus researchgate.netnih.gov. Studies have shown that it can inhibit viral replication at concentrations that are not toxic to the host cells nih.govnih.gov.

The primary mechanism behind this antiviral effect is associated with the induction of cytoprotective heat shock proteins (HSPs) researchgate.netdntb.gov.ua. The synthesis of these proteins is a cellular response to stress, and their induction by Δ12-PGJ2 interferes with the viral replication cycle researchgate.netnih.gov. In the case of the influenza A virus, Δ12-PGJ2 has shown therapeutic efficacy both in vitro and in vivo researchgate.netdntb.gov.ua. For the Sendai virus, the antiviral action of Δ12-PGJ2 was linked to an alteration of protein glycosylation, specifically affecting the viral glycoproteins HN and F, which may disrupt virus assembly and maturation nih.gov.

Osteogenesis Modulation

Delta-12-Prostaglandin J2 is recognized as a modulator of bone formation, or osteogenesis hmdb.canih.gov. Research indicates that it plays a physiological role in this process, given that its precursor, Prostaglandin D2, is a major metabolite found in bone marrow hmdb.ca. Studies in rat models have shown that local delivery of Δ12-PGJ2 can promote new bone formation in cortical defects and around titanium implants nih.gov. This effect is potentially mediated by the enhanced expression of bone morphogenetic proteins (BMP-2 and -6) and platelet-derived growth factors (PDGF-A and -B) nih.gov.

Stimulation of Alkaline Phosphatase Activity

A key aspect of delta-12-Prostaglandin J2's role in osteogenesis is its ability to stimulate the activity of alkaline phosphatase in human osteoblastic cells hmdb.ca. Alkaline phosphatase is a critical enzyme in bone mineralization. The potency of Δ12-PGJ2 in stimulating this activity has been shown to be comparable to that of 1-α,25-dihydroxy vitamin D3, a well-known regulator of bone metabolism hmdb.ca.

Enhancement of Type-1 Collagen Synthesis

In addition to stimulating enzyme activity, delta-12-Prostaglandin J2 also enhances the synthesis of type-1 collagen by human osteoblasts during the process of calcification hmdb.ca. Type-1 collagen is the main structural protein of the bone matrix, providing the scaffold for mineral deposition. By inducing the synthesis of proteins related to mineralization, including type-1 collagen, Δ12-PGJ2 directly contributes to the modulation of bone formation hmdb.ca.

Table 1: Summary of Biological Activities of delta-12-Prostaglandin J2

| Biological Activity | Specific Effect | Primary Mechanism |

|---|---|---|

| Neuromodulation | Potential neurotoxicity | Reaction with ubiquitin C-terminal hydrolase L1 (Uch-L1) mdpi.com |

| Cellular Stress Response | Induction of Heme Oxygenase-1 (HO-1) hmdb.ca | Upregulation of HO-1 gene expression physiology.org |

| Antioxidant Activity | Mitigation of oxidative stress | Indirectly via the antioxidant properties of HO-1 and its products nih.gov |

| Antiviral Activity | Inhibition of influenza A and Sendai virus replication researchgate.netnih.gov | Induction of heat shock proteins; alteration of viral protein glycosylation researchgate.netnih.gov |

| Osteogenesis Modulation | Promotion of new bone formation nih.govnih.gov | Stimulation of alkaline phosphatase and enhancement of type-1 collagen synthesis hmdb.ca |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-α,25-dihydroxy vitamin D3 |

| Bilirubin |

| Biliverdin |

| Bone Morphogenetic Protein-2 (BMP-2) |

| Bone Morphogenetic Protein-6 (BMP-6) |

| Carbon Monoxide |

| delta-12-Prostaglandin J2 (Δ12-PGJ2) |

| Platelet-Derived Growth Factor-A (PDGF-A) |

| Platelet-Derived Growth Factor-B (PDGF-B) |

| Prostaglandin D2 |

| Type-1 Collagen |

Impact on Mineralization

Delta-12-Prostaglandin J2 (Δ12-PGJ2) has been identified as a significant promoter of osteoblast differentiation and new bone formation, thereby positively impacting the process of mineralization. Research indicates that this cyclopentenone prostaglandin is involved in the molecular pathways that trigger osteogenesis.

Studies utilizing animal models have demonstrated the potent effects of Δ12-PGJ2 on bone regeneration. In a rat model with cortical defects, the local application of Δ12-PGJ2 resulted in a significant enhancement of new bone formation. This effect was also observed around titanium implants, where Δ12-PGJ2 administration increased endosteal new bone formation compared to controls.

The mechanism behind this enhanced mineralization involves the upregulation of crucial growth factors. The application of Δ12-PGJ2 has been shown to significantly increase the expression of Bone Morphogenetic Protein-2 (BMP-2), Bone Morphogenetic Protein-6 (BMP-6), Platelet-Derived Growth Factor-A (PDGF-A), and Platelet-Derived Growth Factor-B (PDGF-B). Further research in osteoblastic cell lines supports these findings, showing that Δ12-PGJ2 enhances both bone nodule formation and the expression of BMP-2. These results suggest that the osteogenic effects of Δ12-PGJ2 are mediated, at least in part, by its ability to stimulate the synthesis of these key bone morphogenetic proteins.

The biomechanical pathways leading to bone formation appear to involve the activation of cyclooxygenase and prostaglandin D2 synthase, which leads to the induction of Δ12-PGJ2 and its nuclear receptor, peroxisome proliferator-activated receptor gamma-1 (PPARγ). This cascade ultimately results in the increased expression of BMP-2, highlighting the central role of the Δ12-PGJ2/PPARγ/BMP-2 pathway in osteogenesis.

Research Findings on Δ12-PGJ2 and Bone Formation

| Study Parameter | Details |

| Model System | Male Wistar rats with standardized transcortical femur defects. |

| Compound Administered | Delta-12-Prostaglandin J2 (Δ12-PGJ2) in a collagen vehicle. |

| Concentrations Used | 10⁻⁵ mol/l and 10⁻³ mol/l. |

| Primary Outcome | New bone formation in the cortical defect area. |

| Key Quantitative Result | A significant enhancement (33%) in new bone formation compared to controls. |

| Associated Molecular Changes | Significant increase in the protein expression of PDGF-A, PDGF-B, BMP-2, and BMP-6. |

Research Methodologies and Experimental Models

In Vitro Studies

In vitro studies are fundamental to understanding the direct effects of Δ12-PGJ2 on cellular processes, independent of systemic influences. These studies utilize a variety of established cell lines and sophisticated molecular biology techniques to dissect the compound's mechanisms of action.

Cell Culture Models

A diverse range of human and murine cell lines have been instrumental in characterizing the biological effects of Δ12-PGJ2. These models provide a controlled environment to study specific cellular responses.

L1210 Cells: Studies using the murine leukemia L1210 cell line have shown that Δ12-PGJ2 can induce G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov

HeLa Cells: The human cervical cancer cell line, HeLa, has been used to demonstrate that Δ12-PGJ2 induces apoptosis through a caspase-dependent pathway. medchemexpress.com

MCF-7 Cells: Research on the human breast cancer cell line MCF-7 has revealed that 15d-PGJ2 can upregulate the expression of heme oxygenase-1 (HO-1) and subsequently matrix metalloproteinase-1 (MMP-1).

Human Osteoblastic Cells: In the context of bone cancer research, non-malignant human osteoblastic cell lines like hFOB 1.19 have been used as controls to compare the effects of 15d-PGJ2 on osteosarcoma cells, showing that non-malignant cells have a higher resistance to the compound. mdpi.comnih.gov

RAW264.7 Macrophages: The murine macrophage cell line RAW264.7 is a key model for studying the anti-inflammatory properties of 15d-PGJ2, particularly its ability to inhibit the NF-κB signaling pathway. nih.gov

Neuroblastoma GOTO Cells: In the human neuroblastoma cell line GOTO, Δ12-PGJ2 has been shown to induce G1 cell cycle arrest and the synthesis of heat shock proteins, mimicking the effects of heat shock. nih.gov

Human Myocytes, Vaginal Epithelial Cells, and Amnion Epithelial Cells: The effects of 15d-PGJ2 on pro-inflammatory and pro-labor responses have been investigated in human cultured myocytes, a vaginal epithelial cell line (VECs), and primary amnion epithelial cells (AECs). frontiersin.orgnih.gov These studies have shown that 15d-PGJ2 can have differential, cell-type-specific effects on inflammatory modulation. frontiersin.orgnih.gov

Colon Cancer Cell Lines: Various colon cancer cell lines, including Caco-2, HCT 116, and HT-29, have been utilized to study the anti-proliferative and pro-apoptotic effects of 15d-PGJ2. medchemexpress.combiorxiv.orgnih.gov Research in these cells has demonstrated the compound's ability to downregulate microsomal prostaglandin (B15479496) E synthase-2 (mPGES-2) and upregulate Krüppel-like factor 4 (KLF4). medchemexpress.combiorxiv.org

Assays for Cell Proliferation, Apoptosis, and Viability

Cell Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. mdpi.comnih.gov Other methods include the scratch assay, which measures cell migration and proliferation by creating a "scratch" in a cell monolayer and monitoring the rate of closure, and the colony forming assay, which assesses the ability of single cells to grow into colonies. mdpi.com

Apoptosis Assays: The induction of apoptosis by Δ12-PGJ2 is a key area of investigation. Techniques to detect apoptosis include:

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of DNA into a characteristic ladder pattern, which can be visualized by agarose (B213101) gel electrophoresis. nih.gov

Morphological Examination: Electron microscopy is used to observe the distinct morphological features of apoptotic cells, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.

Flow Cytometry with Annexin V/PI Staining: This method allows for the quantification of apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. mdpi.com

Cell Viability Assays: The MTT assay is also a primary method for determining cell viability following treatment with Δ12-PGJ2. nih.gov

Gene Expression Analysis

To understand how Δ12-PGJ2 alters cellular function, researchers analyze its effects on the expression of specific genes and proteins.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the levels of specific messenger RNA (mRNA) transcripts. For example, RT-qPCR has been used to show that 15d-PGJ2 inhibits the IL-1β-induced mRNA production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in myometrial cells. frontiersin.org It has also been used to demonstrate the upregulation of KLF4 mRNA in colon cancer cells treated with 15d-PGJ2. biorxiv.org

Western Blotting: This widely used technique detects and quantifies specific proteins in a sample. It has been employed to detect the activation of signaling proteins (e.g., phosphorylated forms of p65 and c-Jun), the expression of enzymes like COX-2, and markers of apoptosis. nih.gov

Signaling Pathway Analysis

Δ12-PGJ2 exerts many of its effects by modulating intracellular signaling pathways that control various cellular processes.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Studies have shown that 15d-PGJ2 potently inhibits NF-κB-dependent transcription through multiple mechanisms, including the direct covalent modification of critical cysteine residues in IκB kinase (IKK) and the DNA-binding domains of NF-κB subunits. nih.govnih.gov This inhibition has been observed in various cell types, including human myocytes and amnion epithelial cells. frontiersin.org

AP-1 Pathway: Activator protein-1 (AP-1) is another transcription factor involved in inflammation and cell proliferation. The effects of 15d-PGJ2 on AP-1 activation can be cell-type dependent, with inhibition observed in myocytes but activation in vaginal and amnion epithelial cells. frontiersin.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli. In colon cancer cells, the growth-inhibitory effects of 15d-PGJ2 have been linked to the activation of the MAPK kinase/ERK pathway. biorxiv.org

Ras Activation: 15d-PGJ2 has been shown to induce cell proliferation and MAPK activation through the specific activation of H-Ras. nih.govsoton.ac.uk This activation occurs via the formation of a covalent adduct between 15d-PGJ2 and Cys-184 of H-Ras, a mechanism that is not observed with N-Ras or K-Ras. nih.govsoton.ac.uk

Mitochondrial Function Assays

Mitochondria play a central role in cellular metabolism and apoptosis, and are a target of Δ12-PGJ2.

Mitochondrial Membrane Potential (ΔΨm): A decrease in the mitochondrial membrane potential is an early event in apoptosis. Assays using fluorescent dyes like JC-1 are used to measure changes in ΔΨm. Studies have shown that 15d-PGJ2 can cause a dose-dependent decrease in mitochondrial membrane potential in cells. pnas.orgnih.gov

Reactive Oxygen Species (ROS) Generation: Δ12-PGJ2 can induce the production of ROS, which can act as signaling molecules or, at high levels, cause cellular damage. Intracellular ROS levels are estimated using fluorescent probes like H2DCFDA. mdpi.comnih.gov In some cell types, 15d-PGJ2 has been shown to increase the rate of ROS generation by the mitochondrial complex I. nih.gov Conversely, in other contexts, it has been shown to prevent ROS generation induced by oxidative stress. nih.gov

Oxygen Consumption: The rate of oxygen consumption is a direct measure of mitochondrial respiratory chain activity. It has been demonstrated that 15d-PGJ2 can block state 3 oxygen consumption in isolated mitochondria, an effect attributed to the inhibition of the NADH-ubiquinone reductase (complex I) of the respiratory chain. nih.gov Cellular oxygen consumption rates can be measured using instruments like the Seahorse XF Analyzer. nih.gov

Protein Modification Detection

A key mechanism of action for cyclopentenone prostaglandins (B1171923) like Δ12-PGJ2 is their ability to form covalent adducts with proteins, thereby altering their function.

Covalent Adducts: The electrophilic nature of the cyclopentenone ring allows Δ12-PGJ2 to react with nucleophilic amino acid residues, particularly cysteine. soton.ac.uk The formation of these covalent adducts has been demonstrated with several proteins, including:

Keap1: The accumulation of a covalent adduct between 15d-PGJ2 and Keap1 enhances the potency of the prostaglandin as a signaling molecule for inducing intracellular antioxidant defenses. mdpi.com

NF-κB p50 subunit: 15d-PGJ2 can covalently modify the p50 subunit of NF-κB, leading to the inhibition of its DNA binding ability.

H-Ras: As mentioned previously, 15d-PGJ2 forms a covalent adduct with Cys-184 of H-Ras, leading to its activation. nih.govsoton.ac.uk

Mitochondrial Complex I: The inhibition of complex I activity by 15d-PGJ2 is thought to occur through the formation of an adduct with a critical component of the complex. nih.gov

In Vivo Studies

The therapeutic potential of delta-12-prostaglandin J2, specifically its derivative 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), has been investigated in established murine models of allergic asthma. These models are designed to replicate key features of the human disease, including airway inflammation, airway hyperreactivity (AHR), and tissue remodeling. Commonly utilized models involve sensitization and challenge with allergens such as ovalbumin (OVA) or house dust mite (HDM) extract in susceptible mouse strains like A/J mice nih.govvumc.orgnih.gov.

In these experimental setups, mice are first sensitized to an allergen to induce an immune response. Subsequently, they are challenged with the same allergen, typically through intranasal instillation, to trigger an asthmatic phenotype vumc.orgnih.gov. The effects of 15d-PGJ2 are then assessed by administering the compound to the mice, often systemically via subcutaneous injection or topically through intranasal delivery, before or during the allergen challenge period vumc.orgnih.gov. Analyses are typically performed 24 hours after the final allergen provocation vumc.orgnih.gov.

The research findings from these murine models consistently demonstrate the protective effects of 15d-PGJ2 against cardinal features of asthma. Treatment with 15d-PGJ2 has been shown to significantly inhibit the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the lungs nih.govvumc.org. Furthermore, it reduces airway hyperreactivity, a hallmark of asthma, in response to bronchoconstrictors like methacholine (B1211447) nih.govnih.gov. The compound also mitigates structural changes associated with chronic asthma, known as airway remodeling, including mucus overproduction, thickening of the airway epithelium, and peribronchiolar fibrosis nih.govvumc.orgnih.gov. These beneficial effects are linked to a reduction in the production of pro-inflammatory cytokines, including Interleukin-5 (IL-5), Interleukin-13 (IL-13), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α) in the lung tissue nih.govnih.govnih.gov.

Table 1: Effects of 15d-PGJ2 in Murine Models of Allergic Asthma

| Model | Allergen | Key Findings |

|---|---|---|

| A/J Mice | Ovalbumin (OVA) | Inhibition of eosinophilic/neutrophilic infiltrate, mucus exacerbation, and subepithelial fibrosis. Reduction in AHR and pro-inflammatory cytokines (IL-5, IL-13, IL-17, TNF-α) nih.govvumc.org. |

| A/J Mice | House Dust Mite (HDM) | Significant reduction in pulmonary eosinophil inflammation, mucus production, and peribronchiolar fibrosis. Decreased AHR and inhibition of NF-κB expression nih.govnih.gov. |

Animal models are crucial for investigating the mechanisms of preterm labor and for testing potential therapeutic interventions. A common and well-established model involves inducing preterm labor in pregnant mice using bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that elicits a strong inflammatory response nih.govnih.govresearchgate.net. This model is relevant as inflammation and infection are considered major causal factors in human preterm birth nih.govnih.govresearchgate.net.

In these studies, pregnant mice are administered LPS to trigger an inflammatory cascade that leads to premature delivery. The potential of 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) as an immunomodulatory agent has been evaluated in this context nih.govnih.gov. Research has shown that 15d-PGJ2 can delay LPS-induced preterm labor in mice nih.govnih.govresearchgate.net. This effect is associated with the compound's ability to inhibit key inflammatory pathways, such as the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation nih.govnih.gov. By suppressing the inflammatory response, 15d-PGJ2 helps to maintain pregnancy despite the pro-labor stimulus.

The anti-tumor properties of 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) have been explored in several in vivo cancer models. These models are essential for evaluating the compound's efficacy in a complex biological system, beyond in vitro cell culture experiments. A frequently used approach is the xenograft tumor model, where human cancer cells are implanted into immunodeficient mice nih.govnih.gov.

For instance, the effect of 15d-PGJ2 has been studied in xenograft models of non-small-cell lung cancer using A549 and H460 human cancer cell lines nih.gov. In these studies, tumors are established in mice, which are then treated with 15d-PGJ2, often in combination with standard chemotherapy agents like docetaxel (B913), to assess synergistic anti-tumor activity nih.gov. The results showed that the combination of 15d-PGJ2 and docetaxel significantly reduced tumor volume compared to either treatment alone nih.gov.

Another relevant model is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which is used to study the link between chronic inflammation and the development of colon cancer frontiersin.orgdovepress.com. In this model, 15d-PGJ2 has been shown to promote the resolution of intestinal inflammation, a key factor in colitis-associated cancer frontiersin.org. While not a direct cancer treatment model, it provides insights into the compound's ability to mitigate a major cancer risk factor.

Table 2: Application of 15d-PGJ2 in Animal Cancer Models

| Cancer Type | Animal Model | Key Findings |

|---|---|---|

| Non-Small-Cell Lung Cancer | Xenograft model (A549 & H460 cells) in mice | 15d-PGJ2 enhanced the anti-tumor activity of docetaxel, significantly reducing tumor volume nih.gov. |

| Colitis-Associated Colon Cancer | Dextran Sulfate Sodium (DSS)-induced colitis in mice | 15d-PGJ2 accelerated the resolution of colitis, reducing a key risk factor for colon cancer frontiersin.org. |

In preclinical in vivo studies, the assessment of inflammation and tissue remodeling is critical to understanding the therapeutic effects of compounds like 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2). In the context of murine asthma models, several histological and biochemical techniques are employed 24 hours after the final allergen challenge nih.govvumc.orgnih.gov.

To evaluate inflammation, lung tissue is processed for histological analysis. This involves staining tissue sections to identify and quantify the presence of inflammatory cells. A common method is to count the number of eosinophils and neutrophils in the peribronchial region (the area around the airways) nih.govvumc.org. A reduction in the accumulation of these cells is a direct indicator of an anti-inflammatory effect.

Airway remodeling is assessed by examining structural changes in the lung tissue. Key features evaluated include:

Mucus production: Stains like Periodic acid-Schiff (PAS) are used to visualize and quantify mucus-producing goblet cells in the airway epithelium. A decrease in PAS-positive cells indicates reduced mucus exacerbation nih.govnih.gov.

Epithelial thickening: The thickness of the airway epithelium is measured to determine if there is hyperplasia, a common feature of asthma nih.gov.

Fibrosis: The deposition of collagen around the airways (peribronchiolar fibrosis) is assessed using specific stains, and the extent of fibrosis is quantified nih.govnih.gov.

In models of intestinal inflammation, such as DSS-induced colitis, inflammation is assessed by measuring the proportion of different macrophage subtypes (pro-inflammatory M1 vs. anti-inflammatory M2) and the number of neutrophils in the colonic mucosa frontiersin.org. The expression of pro-inflammatory cytokines like IL-6 is also measured to gauge the inflammatory status of the tissue frontiersin.org.

In reproductive studies using animal models, particularly those investigating preterm labor, the evaluation of pup survival is a primary endpoint for determining the efficacy of a therapeutic intervention nih.govnih.govresearchgate.net. In mouse models of LPS-induced preterm labor, the administration of 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) has been shown to improve pup survival nih.govnih.govresearchgate.net.

The assessment of pup survival typically involves careful monitoring of the pregnant mice following the induction of preterm labor. The primary data collected is the number of live pups born and their viability over a defined period postpartum. While specific methodologies can vary between studies, a key aspect is distinguishing between pups born prematurely and those carried to term, and then monitoring the survival rate of the premature pups nih.gov. The lack of standardized definitions and reporting for preterm birth and pup maturity in mice can make direct comparisons between studies challenging nih.govvumc.org. However, the general approach involves observing the litters and recording the number of surviving pups at specific time points after birth. An improvement in the percentage of live pups that survive the neonatal period in the treatment group compared to the control group indicates a positive therapeutic effect.

The detection and quantification of delta-12-prostaglandin J2 and its metabolites in biological samples are essential for understanding its pharmacokinetics and biological roles. Due to its low abundance in biological matrices like human plasma, highly sensitive analytical methods are required nih.govexkitstore.com.

A validated method for the quantification of 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govexkitstore.com. This technique offers high specificity and sensitivity. The methodology involves:

Sample Preparation: Extraction of 15d-PGJ2 from the biological matrix (e.g., plasma) is typically achieved through liquid-liquid extraction using a solvent like ethyl acetate, often following a protein precipitation step with methanol (B129727) nih.govexkitstore.com.

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate 15d-PGJ2 from other components in the sample.

Mass Spectrometric Detection: The detection is performed using a tandem quadrupole mass spectrometer, usually operated in the negative ion electrospray ionization (ESI) mode. Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions exkitstore.com.

This LC-MS/MS method has been validated according to regulatory guidelines and has shown a lower limit of quantification in the low picogram per milliliter range (e.g., 2.5 pg/mL), making it suitable for detecting endogenous levels in human plasma nih.govexkitstore.com.

Enzyme-linked immunosorbent assay (ELISA) kits are also commercially available for the detection of 15d-PGJ2 exkitstore.com. These kits provide a method for quantification based on an antigen-antibody reaction, where the concentration is determined by comparing the optical density of the sample to a standard curve exkitstore.com. Sample types for ELISA can include serum, plasma, and tissue homogenates exkitstore.com.

Table 3: Analytical Techniques for 15d-PGJ2

| Technique | Sample Type | Key Features |

|---|---|---|

| LC-MS/MS | Plasma, Urine | High sensitivity (LLOD ~2.5 pg/mL) and specificity. Requires sample extraction and chromatographic separation. Uses multiple reaction monitoring for quantification nih.govexkitstore.com. |

| ELISA | Serum, Plasma, Tissue Homogenates | Based on competitive immunoassay. Colorimetric detection measured by a spectrophotometer. Concentration calculated from a standard curve exkitstore.com. |

Analytical Techniques for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate analytical technique used for the determination of delta-12-Prostaglandin J2 (Δ12-PGJ2) and its related compounds in various biological samples. nih.govspringernature.com This methodology offers significant advantages over older techniques like enzyme or radioimmunoassays, which can have lower sensitivity and specificity, and gas chromatography-mass spectrometry (GC-MS), which often requires complex sample preparation. nih.gov

The LC-MS/MS method allows for the simultaneous detection of ultra-trace amounts of multiple prostaglandins from a single biological sample. springernature.com For the analysis of Δ12-PGJ2 and its precursor, Prostaglandin D2 (PGD2), a robust and sensitive LC-MS/MS method has been established for quantification in human plasma and other biological fluids. nih.govnih.gov

The general workflow involves sample pretreatment, which can include both off-line and on-line solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the biological matrix. springernature.com The prepared sample is then injected into a liquid chromatography system, which separates the different prostaglandins based on their physicochemical properties. Following chromatographic separation, the compounds are introduced into a mass spectrometer.

In the mass spectrometer, analyte detection is typically performed using multiple reaction monitoring (MRM). nih.gov This involves selecting a specific precursor ion for the prostaglandin of interest and then monitoring for a specific product ion that is generated upon fragmentation. This highly specific detection method enhances the accuracy of quantification. nih.gov For instance, in the analysis of PGD2 isomers, specific MS3 product ions have been identified that are unique to PGE2, PGD2, and Δ12-PGJ2, allowing for their distinct identification. diva-portal.org

A study detailing a sensitive LC-MS/MS method for the determination of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a related compound, in human plasma demonstrated excellent analytical performance. nih.gov The method showed high precision, with coefficients of variation (CV) for intraday measurements between 8.1–11.8% and for interday measurements between 6.1–14.7%. The accuracy of the method was found to be between 91% and 115%. nih.gov

Table 1: LC-MS/MS Method Parameters for 15d-PGJ2 Analysis

| Parameter | Value |

|---|---|

| Intraday Precision (CV) | 8.1–11.8% |

| Interday Precision (CV) | 6.1–14.7% |

| Accuracy | 91–115% |

This table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of 15d-PGJ2 in human plasma. nih.gov

Immunoblot Analysis

Immunoblot analysis, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a biological sample. In the context of delta-12-Prostaglandin J2 research, immunoblotting is instrumental in understanding the molecular mechanisms through which this compound exerts its biological effects. nih.govfrontiersin.org This technique allows researchers to investigate changes in protein expression and post-translational modifications in response to Δ12-PGJ2 and its derivatives. nih.govnih.gov

The typical immunoblotting procedure involves separating proteins from cell or tissue extracts by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov The separated proteins are then transferred to a solid support membrane, such as a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. nih.gov This membrane is then incubated with a primary antibody that specifically binds to the target protein of interest. Following this, a secondary antibody, which is conjugated to an enzyme or a fluorescent dye and recognizes the primary antibody, is added. The signal from the secondary antibody is then detected, allowing for the visualization and quantification of the target protein.

In studies investigating the effects of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), immunoblot analysis has been used to examine a wide range of cellular processes. For example, it has been employed to study the activation of transcription factors like NF-κB and AP-1 by detecting their phosphorylated forms. frontiersin.org Specifically, phosphorylated p65 and phosphorylated c-Jun are used as markers for NF-κB and AP-1 activation, respectively. frontiersin.orgnih.gov

Furthermore, immunoblotting has been crucial in elucidating the impact of 15d-PGJ2 on inflammatory pathways. For instance, it has been used to measure the expression levels of key inflammatory proteins such as Cyclooxygenase-2 (COX-2). nih.govfrontiersin.orgresearchgate.net Research has shown that 15d-PGJ2 can induce the expression of COX-2 in a time- and concentration-dependent manner in human breast cancer cells. researchgate.net

Table 2: Application of Immunoblot Analysis in 15d-PGJ2 Research

| Target Protein | Biological Process Investigated | Key Finding |

|---|---|---|

| Phosphorylated p65 | NF-κB activation | 15d-PGJ2 can inhibit IL-1β-induced activation of NF-κB in myocytes. frontiersin.org |

| Phosphorylated c-Jun | AP-1 activation | 15d-PGJ2 can inhibit IL-1β-induced activation of AP-1 in myocytes. frontiersin.org |

| COX-2 | Inflammation | 15d-PGJ2 induces COX-2 expression in human breast cancer cells. researchgate.net |

| Keap1 | Antioxidant defense | 15d-PGJ2 forms covalent adducts with Keap1. nih.gov |

| H-Ras | Cell signaling | 15d-PGJ2 binds to and activates H-Ras. nih.gov |

This table provides examples of how immunoblot analysis has been utilized to investigate the molecular effects of 15d-PGJ2. frontiersin.orgnih.govnih.govresearchgate.net

Therapeutic Potential and Clinical Implications

Applications in Inflammatory Diseases (e.g., Asthma, Arthritis)

The role of 15d-PGJ2 in inflammation is complex, exhibiting both anti-inflammatory and, under certain conditions, pro-inflammatory properties. nih.govkarger.com Its therapeutic potential has been most prominently investigated in chronic inflammatory conditions like asthma and arthritis.

In the context of asthma , 15d-PGJ2 has demonstrated significant therapeutic potential in murine models. Studies show it can inhibit key features of the disease, including allergic pulmonary inflammation, airway hyper-reactivity (AHR), mucus overproduction, and lung remodeling. nih.govnih.gov Treatment with 15d-PGJ2 has been shown to reduce the infiltration of inflammatory cells such as eosinophils and neutrophils into the lungs. nih.goversnet.org This effect is correlated with a reduction in pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.goversnet.org While PGD2, the precursor to the J2 series, is linked to the pathogenesis of asthma, its metabolite 15d-PGJ2 appears to have opposing, beneficial effects. karger.complos.org

| Murine Asthma Model | Allergen | Key Findings with 15d-PGJ2 Treatment | Reference |

| Allergic Asthma | Ovalbumin (OVA) | Inhibition of eosinophilic/neutrophilic infiltrate, epithelial thickening, mucus overproduction, and peribronchiolar fibrosis. | nih.gov |

| Allergic Asthma | House Dust Mite (HDM) | Reduction in AHR, lung inflammation, and NF-κB activation. | nih.gov |

| Established Asthma | House Dust Mite (HDM) | Significant reduction in pulmonary eosinophil inflammation, mucus production, peribronchiolar fibrosis, and levels of IL-5, IL-13, IL-17, and TNF-α. | ersnet.org |

In arthritis , 15d-PGJ2 plays a dual role. It has been found in the synovial fluids of patients with osteoarthritis and rheumatoid arthritis. nih.gov Pro-inflammatory cytokines can stimulate chondrocytes (cartilage cells) to produce 15d-PGJ2, which in turn can induce chondrocyte apoptosis (programmed cell death). nih.gov This process, which contributes to cartilage degradation and joint destruction, can be mediated through both PPARγ-dependent and PPARγ-independent pathways involving the activation of p38 MAPK and caspase cascades. nih.govnih.gov While this suggests a role in the pathology of arthritis, the potent anti-inflammatory effects of 15d-PGJ2 also suggest a potential therapeutic angle, possibly by modulating the overwhelming inflammatory response in the joint. nih.govfrontiersin.org

Cancer Therapy Development

15d-PGJ2 has garnered significant attention for its anti-cancer properties, which are exerted through multiple mechanisms, often independent of PPARγ activation. e-century.usnih.govjcpjournal.org Its potential has been demonstrated across various cancer types, including breast, lung, colon, and leukemia. e-century.usjcpjournal.orgnih.gov

The primary anti-tumor activities of 15d-PGJ2 include:

Induction of Apoptosis: It can trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS), inactivating survival pathways like Akt, and modulating the expression of apoptosis-related proteins such as those in the Bcl-2 family. jcpjournal.org It can also up-regulate death receptors on cancer cells, sensitizing them to other apoptosis-inducing agents like TRAIL. e-century.usaacrjournals.org

Cell Cycle Arrest: 15d-PGJ2 can halt the proliferation of cancer cells by inducing cell cycle arrest, notably at the G2-M phase. nih.gov This is achieved by down-regulating key cell cycle proteins like cyclin B1 and survivin. nih.gov

Anti-Angiogenic Effects: By inhibiting the formation of new blood vessels, a process crucial for tumor growth and survival, 15d-PGJ2 can help to starve tumors of essential nutrients. e-century.usnih.gov

Anti-Metastatic Abilities: Research indicates that 15d-PGJ2 can inhibit cancer cell migration, a critical step in metastasis, by altering the cellular cytoskeleton. e-century.usspandidos-publications.com

| Cancer Type | Cell Line | Observed Effect of 15d-PGJ2 | Mechanism | Reference |

| Breast Cancer | MCF-7, T-47D | Growth inhibition, cell cycle arrest at G2-M phase. | Down-regulation of cyclin B1 and survivin. | nih.gov |

| Breast Cancer | - | Inhibition of cell migration. | Alteration of F-actin cytoskeleton, p38-mediated. | spandidos-publications.com |

| Triple Negative Breast Cancer | - | Tumor suppressive effects. | Direct interaction with and inhibition of STAT3. | jcpjournal.org |

| Lung Cancer | A549, H460 | Enhanced anti-tumor activity of docetaxel (B913). | Not specified. | e-century.us |

| Colorectal Cancer | HCT116 | Apoptosis induction. | ROS-mediated inactivation of Akt. | e-century.us |

| Leukemia | HL-60 | Sensitization to TRAIL-induced apoptosis. | Akt down-regulation. | e-century.usaacrjournals.org |

Management of Metabolic Disorders (e.g., Type 2 Diabetes, Obesity)

Through its role as a potent natural agonist for PPARγ, 15d-PGJ2 is intrinsically linked to the regulation of metabolism. nih.govmdpi.com PPARγ is a master regulator of adipogenesis (fat cell differentiation) and plays a critical role in maintaining glucose homeostasis and insulin (B600854) sensitivity. nih.gov

The activation of PPARγ by ligands like 15d-PGJ2 can improve insulin sensitivity, which is a key issue in Type 2 Diabetes . mdpi.com While some prostaglandins (B1171923) like PGE2 can impair insulin signaling and secretion, others, including PGD2 and its metabolites, may have beneficial effects. mdpi.com For instance, PGD2 has been shown to improve adipose insulin sensitivity by promoting the polarization of macrophages to an anti-inflammatory state. mdpi.com By activating PPARγ, 15d-PGJ2 contributes to this regulatory network, influencing glucose and lipid metabolism. nih.govmdpi.com

In the context of obesity , which is characterized by chronic low-grade inflammation, the anti-inflammatory properties of 15d-PGJ2 are highly relevant. researchgate.netmdpi.com Obesity is associated with dysregulated lipid metabolism and insulin resistance. researchgate.netnih.gov The ability of 15d-PGJ2 to promote adipocyte differentiation and modulate inflammatory responses within adipose tissue suggests it could play a role in managing the metabolic complications of obesity. nih.govmdpi.com

Potential in Neurodegenerative Diseases

The role of J2 prostaglandins in the central nervous system is complex, with evidence supporting both neuroprotective and neurotoxic effects. Neuroinflammation is a critical factor in the progression of neurodegenerative disorders like Alzheimer's and Parkinson's diseases . nih.govbiorxiv.org

On one hand, the activation of PPARγ by J2 prostaglandins can be neuroprotective. nih.gov PPARγ agonists have been shown to promote neuroprotection in various models of neurological damage through anti-inflammatory and antioxidant mechanisms. nih.gov They can suppress the activation of microglia and astrocytes, the brain's primary immune cells, and inhibit the production of pro-inflammatory mediators. nih.gov

Conversely, J2 prostaglandins can also be pro-inflammatory and directly neurotoxic. nih.govbiorxiv.org They can amplify cytokine signaling, upregulate the inflammatory enzyme COX-2, and induce the activation of microglia and astrocytes, thereby contributing to a cycle of chronic neuroinflammation. nih.gov This dual nature suggests that the effect of delta-12-Prostaglandin J2 in the brain is highly context-dependent, and therapeutically targeting this pathway would require a nuanced approach to selectively block its detrimental effects while preserving its protective functions. nih.gov

Challenges and Future Directions in Clinical Translation

Despite the promising therapeutic potential of delta-12-Prostaglandin J2 and 15d-PGJ2, several challenges hinder their direct clinical translation.

Pleiotropic and Contradictory Effects: The most significant challenge is the compound's multifaceted and often opposing biological activities. For example, its ability to be both pro- and anti-inflammatory depending on the cellular context and concentration complicates its development as a predictable therapeutic agent. nih.govkarger.com Its role in inducing apoptosis in both cancer cells and healthy chondrocytes highlights the need for targeted delivery. e-century.usnih.gov

Chemical Instability: Prostaglandins are notoriously unstable molecules with short half-lives in vivo, making consistent therapeutic delivery difficult.

PPARγ-Independent "Off-Target" Effects: The ability of 15d-PGJ2 to covalently modify a wide range of proteins through its reactive cyclopentenone ring leads to numerous PPARγ-independent effects. jcpjournal.org While some of these are therapeutically beneficial (e.g., STAT3 inhibition in cancer), they also present a risk of unintended and potentially adverse cellular consequences. jcpjournal.org

Lack of Clinical Trials: The vast majority of research has been conducted in vitro and in animal models. Rigorous, large-scale human clinical trials are necessary to validate the safety and efficacy of targeting this pathway for any of the aforementioned diseases.

Future research will likely focus on developing more stable synthetic analogs of 15d-PGJ2 that are more selective in their action, perhaps by designing molecules that preferentially activate specific pathways (e.g., anti-inflammatory or pro-apoptotic) or that can be targeted to specific tissues (e.g., tumors or inflamed joints). A deeper understanding of the precise molecular targets and the downstream consequences of their modification is essential for harnessing the therapeutic potential of this potent lipid mediator while minimizing undesirable effects.

Q & A

Q. How can synergistic effects between delta-12-PGJ2 and other lipid mediators be systematically tested?

- Methodological Answer: Design factorial experiments (e.g., 2x2 matrices) to test combinations with prostaglandins like PGE2. Synergy is quantified via Chou-Talalay combination indices, with dose-response curves generated using GraphPad Prism .

Methodological Considerations

- Literature Review : Prioritize primary sources from PubMed and Scopus, filtering by publication date (<10 years) and citation count to ensure relevance .

- Data Reproducibility : Document reagent lot numbers and instrument calibration dates. Share raw data via repositories like Zenodo to facilitate replication .

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting and obtain IACUC approval before initiating experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。